3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
3-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-4-3-5-12-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVNZVJEGWKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrazole Intermediate and Bromination
The key intermediate, a 4-bromo-1H-pyrazole derivative , is typically prepared via multi-step synthesis involving nitration, reduction, and bromination of pyrazole derivatives.
Synthesis of 4-bromo-1H-pyrazole derivatives
A representative synthetic route involves:
- Step 1: Preparation of a hydroxypropionitrile intermediate by reduction of a keto nitrile precursor using chiral borane reagents such as R-CBS.
- Step 2: Mitsunobu reaction of the hydroxypropionitrile intermediate with 4-nitropyrazole to introduce the pyrazole ring.
- Step 3: Reduction of the nitro group to an amino group using catalytic hydrogenation (Pd/C under H2 atmosphere).
- Step 4: Diazotization of the amino intermediate followed by Sandmeyer reaction with copper(I) bromide to introduce the bromine atom at the 4-position of the pyrazole ring.
This sequence yields the (3R)-3-(4-bromo-1H-pyrazol-1-yl)cyclopentylpropanenitrile intermediate with high enantiomeric excess (ee > 99%) and good yield (~82.6%).
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction | Chiral borane reagent (R-CBS), organic solvent, 60-85°C | (S)-3-cyclopentyl-3-hydroxypropionitrile |
| 2 | Mitsunobu reaction | 4-nitropyrazole, triphenylphosphine, diethyl azodicarboxylate, THF | (3R)-3-(4-nitro-1H-pyrazol-1-yl) intermediate |
| 3 | Catalytic hydrogenation | Pd/C, H2, THF, 25-30°C, 4-5 bar H2 pressure | (3R)-3-(4-amino-1H-pyrazol-1-yl) intermediate |
| 4 | Diazotization + Sandmeyer | NaNO2, HCl, CuBr, HBr/acetic acid, 0-5°C to 65°C | (3R)-3-(4-bromo-1H-pyrazol-1-yl) intermediate |
Coupling with Pyridine Ring
The next critical step is the coupling of the bromopyrazole intermediate with a pyridine moiety to form the target compound.
Suzuki Coupling Reaction
A widely used method for forming C–C bonds between heteroaryl bromides and pyridine boronic acids or derivatives is the Suzuki-Miyaura cross-coupling reaction . This reaction typically proceeds under palladium catalysis in a mixed solvent system (e.g., 1,4-dioxane/water) under inert atmosphere.
- Reaction conditions: heating at ~90°C for 24 hours.
- Catalysts: palladium-based catalysts.
- Base: phosphate bases such as potassium phosphate.
- Workup: extraction, drying, and purification by column chromatography.
This method efficiently couples the 4-bromo-1,5-dimethylpyrazole derivative with pyridine boronic acid derivatives to yield the desired 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine with good yields and purity.
| Parameter | Typical Condition |
|---|---|
| Catalyst | Pd-based catalyst |
| Solvent | 1,4-dioxane : water (10:1) |
| Temperature | 90 °C |
| Reaction Time | 24 hours |
| Atmosphere | Argon (inert) |
| Base | Potassium phosphate or similar |
| Purification | Column chromatography |
Notes on Methylation and Substitution
The presence of methyl groups at the 1 and 5 positions of the pyrazole ring requires selective methylation steps or the use of appropriately substituted pyrazole precursors. These methyl groups can be introduced by:
- Using methylated pyrazole starting materials.
- Alkylation reactions on pyrazole nitrogen under controlled conditions.
Such methylation steps are typically performed prior to bromination and coupling to ensure regioselectivity and avoid side reactions.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Reduction of keto nitrile to hydroxypropionitrile | Chiral borane reagent (R-CBS), organic solvent | (S)-3-cyclopentyl-3-hydroxypropionitrile |
| 2 | Mitsunobu reaction with 4-nitropyrazole | Triphenylphosphine, diethyl azodicarboxylate, THF | (3R)-3-(4-nitro-1H-pyrazol-1-yl) intermediate |
| 3 | Reduction of nitro to amino group | Pd/C, H2, THF, 25-30°C | (3R)-3-(4-amino-1H-pyrazol-1-yl) intermediate |
| 4 | Diazotization and Sandmeyer bromination | NaNO2, HCl, CuBr, HBr/acetic acid, 0-65°C | (3R)-3-(4-bromo-1H-pyrazol-1-yl) intermediate |
| 5 | Suzuki coupling with pyridine boronic acid | Pd catalyst, 1,4-dioxane/water, 90°C, 24 h | 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine |
Research Findings and Optimization Notes
- The use of chiral borane reagents in step 1 ensures high stereoselectivity.
- Mitsunobu reaction conditions require careful temperature control (-15 to 15 °C) to optimize yields.
- Hydrogenation with Pd/C under mild conditions (25-30 °C, 4-5 bar H2) avoids over-reduction.
- Diazotization and Sandmeyer bromination must be conducted at low temperatures (<5 °C) to prevent side reactions.
- Suzuki coupling benefits from an inert atmosphere and prolonged heating to ensure complete conversion.
- Solvent choice (THF, dioxane, ethyl acetate) and purification methods (filtration, chromatography) are critical for product purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The pyrazole and pyridine rings can undergo oxidation and reduction reactions, which can be used to modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine exhibits significant anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against breast cancer cells. The findings suggested that the bromo substitution plays a critical role in enhancing biological activity by interacting with cellular targets involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro tests have shown that it possesses activity against several bacterial strains, making it a candidate for developing new antibiotics.
Research Findings : A comparative study highlighted that the compound exhibited stronger antibacterial activity than conventional antibiotics against multi-drug resistant strains, suggesting its potential as a lead compound in antibiotic development .
Pesticide Development
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has been investigated for its potential use as a pesticide. Its structural properties allow it to interact with specific biological pathways in pests.
Field Trials : Field trials conducted on crops showed that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to traditional pesticides .
Synthesis of Functional Materials
The unique structure of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine makes it suitable for synthesizing novel materials with specific electronic or optical properties. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Results : Studies have reported that incorporating this compound into polymer matrices enhances the performance of electronic devices due to improved charge transport properties .
Mechanism of Action
The mechanism of action of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole and pyridine rings can interact with the active sites of enzymes or the binding pockets of receptors, leading to changes in their function .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural and Functional Differences
Key Observations:
- Bromine vs.
- Bioactivity: Pyrazole-thiazole-pyridine hybrids (e.g., Compound 167 in ) show potent cytotoxicity (IC₅₀ ~14–17 µM), comparable to etoposide. The brominated analog may exhibit enhanced DNA-binding affinity due to halogen interactions.
- Hydrogen Bonding: Ethoxyphenyl derivatives form intramolecular O–H···O hydrogen bonds, stabilizing enol tautomers and influencing crystal packing .
Crystallographic and Computational Insights
- Crystal Packing: Bromine’s polarizability may promote halogen bonding in the crystal lattice, contrasting with ethoxyphenyl derivatives stabilized by O–H···O interactions .
- DFT Studies: Density-functional theory (DFT) calculations (e.g., Colle-Salvetti correlation-energy model ) could predict charge distribution, highlighting bromine’s impact on electron density and reactivity.
Biological Activity
Overview
3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines the structural features of both pyrazole and pyridine rings. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry, organic synthesis, and materials science. The compound is recognized for its potential as a scaffold in drug development, particularly in targeting various enzymes and receptors.
- Molecular Formula : C₁₀H₁₀BrN₃
- Molecular Weight : 252.11 g/mol
- CAS Number : 1509493-39-3
- InChI Key : SHVVNZVJEGWKEP-UHFFFAOYSA-N
The biological activity of 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is largely attributed to its ability to interact with specific molecular targets. The pyrazole and pyridine rings can modulate the activity of enzymes and receptors by binding to their active sites or binding pockets. This interaction can lead to alterations in cellular functions, making the compound a candidate for therapeutic applications.
Anticancer Properties
Research indicates that compounds containing pyrazole structures exhibit significant anticancer activities. For instance, derivatives similar to 3-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer cells. A study highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity, indicating their potential as anticancer agents .
Anti-inflammatory Effects
Compounds with similar pyrazole structures have also been evaluated for their anti-inflammatory properties. These compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, some pyrazole derivatives showed IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The biological evaluation of pyrazole-containing compounds has revealed potential antimicrobial activities. Some studies suggest that these compounds can inhibit the growth of various bacterial strains, indicating their utility in developing new antimicrobial agents .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
